
1-(1H-Pyrazol-4-yl)hex-4-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Pyrazol-4-yl)hex-4-yn-1-ol is a chemical compound with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol . This compound features a pyrazole ring, a hexynyl chain, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(1H-Pyrazol-4-yl)hex-4-yn-1-ol typically involves the reaction of pyrazole derivatives with hexynyl intermediates. One common method includes the use of pyrazole-4-carbaldehyde and hex-4-yn-1-ol under specific reaction conditions . Industrial production methods may involve catalytic processes to enhance yield and purity, although detailed industrial methods are not widely documented.
Chemical Reactions Analysis
1-(1H-Pyrazol-4-yl)hex-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Scientific Research Applications
1-(1H-Pyrazol-4-yl)hex-4-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazol-4-yl)hex-4-yn-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl and alkyne groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
1-(1H-Pyrazol-4-yl)hex-4-yn-1-ol can be compared with other pyrazole derivatives, such as:
1-(1H-Pyrazol-4-yl)butan-1-ol: Similar structure but with a shorter carbon chain.
1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol: Similar structure but with a different carbon chain length.
1-(1H-Pyrazol-4-yl)hex-4-en-1-ol: Similar structure but with an alkene group instead of an alkyne. These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their carbon chain length and functional groups.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(1H-pyrazol-4-yl)hex-4-yn-1-ol |
InChI |
InChI=1S/C9H12N2O/c1-2-3-4-5-9(12)8-6-10-11-7-8/h6-7,9,12H,4-5H2,1H3,(H,10,11) |
InChI Key |
GESGKPZTHQEQJU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC(C1=CNN=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B13066780.png)
![(4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol](/img/structure/B13066787.png)



![7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066794.png)

![6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13066808.png)

![3-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13066816.png)


